Antimycin A4

ATP-citrate lyase inhibition Lipid metabolism Cancer metabolism

Undefined antimycin A complex introduces uncontrolled solubility and potency variability across its four components. Antimycin A4 (≥98% HPLC) is the structurally defined, most polar single component-ensuring reproducible mitochondrial and metabolic research. • Complex III Qi-site inhibitor: Blocks cytochrome b/c1 electron transfer; depletes ATP; elevates ROS. • Dual-target: Inhibits ATP-citrate lyase (Ki = 64.8 μM vs. Mg-citrate). • Consistent potency: Eliminates ~15-fold inter-component variability (IC50 = 576 nM for Complex III). White solid; store at -20°C, protect from light. R&D use only.

Molecular Formula C25H34N2O9
Molecular Weight 506.5 g/mol
CAS No. 27220-59-3
Cat. No. B020572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimycin A4
CAS27220-59-3
Synonyms8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate; antimycin A4; 8-Butyl-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonane-7-yl=butyrate; Butyric acid 8-butyl-3-[(3-formylamino-2-
Molecular FormulaC25H34N2O9
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC
InChIInChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)
InChIKeyGYANSQKXOLFAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Antimycin A4 Overview


Antimycin A4 (CAS 27220-59-3, C25H34N2O9, MW 506.54) is the most polar member of the antimycin A antibiotic complex, a family of macrolide secondary metabolites produced by Streptomyces species [1]. As a potent inhibitor of the mitochondrial electron transport chain, Antimycin A4 specifically binds to the Qi site of Complex III (cytochrome bc1 complex), blocking electron transfer between cytochromes b and c1 [2]. The compound exhibits dual inhibitory activity, targeting both mitochondrial respiration and ATP-citrate lyase with a Ki of 64.8 μM against the substrate magnesium citrate [3]. The antimycin A complex comprises four major components—A1, A2, A3, and A4—that differ in their C-7 alkyl side chain substituents, conferring distinct polarity and solubility profiles that directly impact experimental handling and potential biological selectivity [4].

1
Defined single component for Complex III (cytochrome bc1) Qi-site binding pathway studies
2
Dual-targeting probe for mitochondrial respiration and ATP-citrate lyase (ACL) metabolic signaling
3
Most polar antimycin component (A4 > A3 > A2 > A1) for distinct chromatographic and solubility workflows
4
Structurally resolved identity (C25H34N2O9) enabling reproducible apoptosis and Bcl-2 interaction research

Antimycin A4 vs. A1/A3: Component Selection


Despite sharing a conserved nine-membered dilactone core and the same mitochondrial Complex III Qi-site binding mechanism, the four major antimycin components (A1, A2, A3, A4) exhibit distinct physicochemical and biological differentiation that precludes interchangeable use in research settings. Antimycin A4 is the most polar component in the complex, exhibiting significantly different chromatographic retention and solubility characteristics compared to A1, A2, and A3 . Critically, these components demonstrate differential inhibitory potency against ATP-citrate lyase, with Ki values spanning a 15-fold range from 4 to 60 μM [1]. Furthermore, while the antimycin complex as a whole binds to the Bcl-2 hydrophobic groove with a Kd of 0.82 μM, component-specific affinity data remains limited, underscoring that complex-based generalizations obscure component-specific functional differences [2]. Procurement of undefined antimycin A complex or substitution of one component for another introduces uncontrolled variables in solubility, metabolic dual-targeting potency, and potentially Bcl-2 family protein interactions, thereby compromising experimental reproducibility in studies of mitochondrial respiration, lipid metabolism, or apoptosis.

Target Component

Antimycin A4: Reported Ki 64.8 μM (ACL) and IC50 0.576 μM (Complex III). Highest polarity in series

Potential Substitute Risk

Antimycin A1/A3: Distinct C-7 alkyl chains alter polarity, chromatographic retention, and ACL potency (Ki range: 4–60 μM)
Undefined complex: Component-specific Bcl-2 binding affinity data remains limited; complex-based data may obscure individual interactions
Component selection mismatch introduces uncontrolled variables in metabolic dual-targeting and solubility endpoints

Antimycin A4 Differentiation Evidence


ATP-Citrate Lyase Inhibition Potency

In a direct comparative study of six antimycin components (A1, A2, A3, A4, A7, A8) isolated from the same Streptomyces species, Antimycin A4 inhibited ATP-citrate lyase with a Ki of 64.8 μM against the substrate magnesium citrate, while the overall Ki range across the antimycin series spanned from 4 to 60 μM, indicating that A4 resides at the upper boundary of the reported inhibitory potency range [1].

ACL Inhibition Ki
Head-to-head comparison
Ki = 64.8 μM
vs series range 4–60 μM
Reported ATP-citrate lyase inhibition context
A4 resides at the upper boundary of antimycin series potency range
ATP-citrate lyase inhibition Lipid metabolism Cancer metabolism

Polarity Profile and Physicochemical Differentiation

Among the four major antimycin A complex components, Antimycin A4 exhibits the highest polarity, a physicochemical property that directly impacts chromatographic behavior and solvent compatibility . The relative polarity hierarchy across the major components is: A4 > A3 > A2 > A1 . This polarity gradient is a direct consequence of structural differences in the C-7 alkyl side chain substituents across the component series [1].

Polarity Profile
Reported property
Most polar: A4 > A3 > A2 > A1
Dictates chromatographic and solubility workflow fit
C-7 alkyl side chain substitution drives polarity gradient
Polarity Chromatographic separation Solubility

Physical and Molecular Identity

Antimycin A4 is a distinct molecular entity characterized by the molecular formula C25H34N2O9, a molecular weight of 506.54 g/mol, and a melting point of 165 °C [1]. These identity-critical parameters distinguish A4 from Antimycin A1 (C28H40N2O9, MW 524.6) and Antimycin A3 (C26H36N2O9, MW 520.6), providing unambiguous analytical benchmarks for procurement verification and quality control [2].

Physical Identity
Identity specification
C25H34N2O9, MW 506.54 g/mol
mp 165 °C
Orthogonal analytical benchmarks for procurement QC
MW differs from A1 (-18 Da) and A3 (-14 Da)
Physical properties Quality control Identity confirmation

Dual-Targeting Potency: Mitochondrial vs. ACL

Antimycin A4 demonstrates a dual-target inhibition profile: it inhibits mitochondrial Complex III with reported IC50 values of 0.576 μM (576 nM) and concurrently inhibits ATP-citrate lyase with a Ki of 64.8 μM [1]. In contrast, Antimycin A3 exhibits approximately 15-fold greater potency at Complex III (IC50 = 38 nM in isolated rat liver mitochondria) and slightly higher ACL inhibitory potency (Ki = 60.1 μM) [2].

Dual-Target Potency
Cross-study comparison
A4 (CIII IC50 0.576 μM / ACL Ki 64.8 μM)
vs A3 (CIII IC50 38 nM / ACL Ki 60.1 μM)
Component-specific ratio informs target engagement context
A4 is 15.2-fold less potent at Complex III vs A3
Dual inhibition Mitochondrial respiration Target selectivity

Antimycin A4 Research Applications


Complex III Inhibition: Respiration and Apoptosis

Antimycin A4 binds specifically to the Qi site of Complex III (cytochrome bc1), blocking electron transfer between cytochromes b and c1 [1]. This mechanism depletes cellular ATP and increases reactive oxygen species (ROS) production [2]. For mitochondrial respiration studies where the antimycin complex is known to induce apoptosis that is not prevented by Bcl-2 overexpression , Antimycin A4 offers a defined, single-component alternative to undefined complex mixtures. Researchers should note that A4 exhibits approximately 15-fold lower Complex III inhibitory potency (IC50 = 576 nM) compared to Antimycin A3 (IC50 = 38 nM), necessitating appropriate concentration adjustments in experimental design .

ACL Inhibition in Cancer Metabolism

Antimycin A4 inhibits ATP-citrate lyase with a Ki of 64.8 μM against magnesium citrate [1]. This dual ACL/Complex III inhibitory profile makes Antimycin A4 particularly relevant for investigations at the intersection of mitochondrial respiration and de novo lipogenesis, including studies of cancer cell metabolic reprogramming [2]. However, due to its concurrent Complex III inhibition, researchers must include appropriate controls to deconvolve ACL-specific effects from mitochondrial respiration-dependent phenotypes .

Bcl-2/Bcl-xL Apoptosis Research

The antimycin A complex binds to the hydrophobic groove of recombinant human Bcl-2 (rhBcl-2Δ22) with a Kd of 0.82 μM as determined by isothermal titration calorimetry [1]. This Bcl-2 binding activity, combined with Complex III inhibition, contributes to the apoptotic effects observed in Bcl-2 and Bcl-xL overexpressing cells [2]. While direct component-specific Bcl-2 affinity data for A4 remains unavailable, Antimycin A4 provides a structurally defined starting point for structure-activity relationship studies investigating the dual mechanism of mitochondrial inhibition and anti-apoptotic protein antagonism .

ROS Generation and Ferroptosis

Inhibition of Complex III at the Qi site by Antimycin A4 elevates mitochondrial ROS production, including hydrogen peroxide (H2O2) and superoxide anion (O2−) [1]. This ROS-generating property positions Antimycin A4 as a tool for investigating oxidative stress signaling pathways and redox-sensitive cellular processes. Antimycin A has been recognized as an inducer of mitochondrial ROS linked to the loss of mitochondrial membrane potential, with recent studies implicating such mitochondrial ROS inducers in the regulation of ferroptosis sensitivity [2].

Application
Selection Property
Validation Focus
Complex III Inhibition and Respiration
Complex III Qi-site binding specificity
Respiration pathway and ROS endpoint monitoring
ACL Inhibition in Cancer Metabolism
Dual ACL/Complex III inhibitory profile
De novo lipogenesis and metabolic signaling pathways
Bcl-2/Bcl-xL Apoptosis Research
Structurally defined single-component identity
Bcl-2 interaction and apoptosis pathway endpoints
ROS Generation and Ferroptosis
Qi-site inhibition ROS-inducing mechanism
Oxidative stress and ferroptosis sensitivity models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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